molecular formula C23H24N4O3S B11288459 2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B11288459
M. Wt: 436.5 g/mol
InChI Key: NGJPACMKDFEZBI-UHFFFAOYSA-N
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Description

2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrido[4,3-d]pyrimidine core, a methoxyphenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multistep organic reactions. One common synthetic route includes the condensation of 2-methoxyphenylmethylamine with a pyrido[4,3-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetonitrile (MeCN), followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-throughput screening and process optimization ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various cellular processes. For example, it may inhibit kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, and other critical functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C23H24N4O3S/c1-30-20-10-6-5-7-16(20)13-27-12-11-19-18(14-27)22(29)26-23(25-19)31-15-21(28)24-17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,24,28)(H,25,26,29)

InChI Key

NGJPACMKDFEZBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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